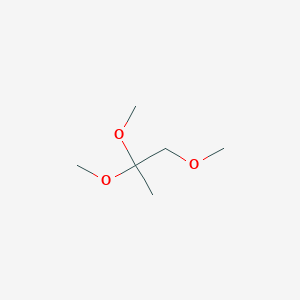
1,2,2-Trimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethoxypropane is an organic compound with the molecular formula C6H14O3 It is a derivative of propane, where three methoxy groups are attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethoxypropane can be synthesized through several methods. One common approach involves the reaction of propane-1,2,3-triol (glycerol) with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysis has also been explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1,2,2-Trimethoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2,2-Trimethoxypropane exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
1,2,3-Trimethoxypropane: A structural isomer with similar properties but different reactivity.
1,1,1-Trimethoxypropane: Another isomer with distinct chemical behavior.
Diglyme: A related compound used as a solvent with different toxicity profiles
Uniqueness: 1,2,2-Trimethoxypropane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Properties
CAS No. |
61860-66-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,2,2-trimethoxypropane |
InChI |
InChI=1S/C6H14O3/c1-6(8-3,9-4)5-7-2/h5H2,1-4H3 |
InChI Key |
GFZJNCZYURGYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















